molecular formula C10H12O3 B1598765 4-(3-Hydroxypropyl)benzoic acid CAS No. 58810-87-0

4-(3-Hydroxypropyl)benzoic acid

Cat. No.: B1598765
CAS No.: 58810-87-0
M. Wt: 180.2 g/mol
InChI Key: SQVHRJXGOIGDTD-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)benzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, where a hydroxypropyl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with 3-chloropropanol under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid attacks the carbon atom of the 3-chloropropanol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(3-Oxopropyl)benzoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 4-(3-Hydroxypropyl)benzyl alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-(3-Oxopropyl)benzoic acid

    Reduction: 4-(3-Hydroxypropyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(3-Hydroxypropyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The hydroxyl and carboxyl groups play a crucial role in its interactions with these targets, influencing its binding affinity and activity.

Comparison with Similar Compounds

4-(3-Hydroxypropyl)benzoic acid can be compared with other similar compounds, such as:

    4-Hydroxybenzoic acid: Lacks the hydroxypropyl group, making it less hydrophilic.

    3-Hydroxybenzoic acid: The hydroxyl group is in a different position, affecting its reactivity and properties.

    4-(3-Methoxypropyl)benzoic acid: The hydroxyl group is replaced with a methoxy group, altering its chemical behavior.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(3-hydroxypropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVHRJXGOIGDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207541
Record name Benzoic acid, 4-(3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58810-87-0
Record name Benzoic acid, 4-(3-hydroxypropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058810870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a chilled and stirred solution of diisopropylamine (4.63 ml, 33 mmole) in 20 ml of dry tetrahydrofuran at -78° C. (dry ice-acetone bath) under nitrogen was added dropwise 1.7M n-butyllithium in hexane (19.4 ml, 33 mmole). After 20 minutes, a solution of p-toluic acid (2.042 g, 15 mmole) in 20 ml of dry tetrahydrofuran was added dropwise. After strirring at -78° for another 1.5 hours, HMPA (4 ml) was added and then immediately followed by a solution of dry ethylene oxide (2.99 g, 67.9 mmole) in 10 ml of dry tetrahydrofuran. The resulting solution was stirred at -78° for two hours, acidified with 5% hydrochloric acid, warmed up to room temperature and most of the tetrahydrofuran removed in vacuo. The aqueous solution was saturated with sodium chloride and extracted with ethyl ether (3×100 ml). The combined ether extracts were concentrated to 100 ml and extracted with 0.5N sodium hydroxide solution (2×50 ml). This was acidified with 10% hydrochloric acid and extracted with ethyl ether (3×100 ml). The ether extracts were dried over anhydrous MgSO4 and evaporated in vacuo to give a gum. This was chromatographed on a silica gel (120 g, Baker 60-200 mesh) column, eluting successively with dichloromethane-ethyl acetate (9:1 and 1:1), ethyl acetate and dichloromethane-methanol (9:1) to give 750 mg (27.7% solid) of tlc-homogeneous title acid compound with a consistent H1 -NMR spectrum.
Quantity
10 mL
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Yield
27.7%

Synthesis routes and methods II

Procedure details

1.7M n-butyllithium in hexane (19.4 ml, 33 mmole) was added dropwise to a chilled (-78° C.) and stirred solution of diisopropylamine (4.63 ml, 33 mmole) in 20 ml of dry tetrahydrofuran (hereinafter THF). After 20 minutes, a solution of p-toluic acid (2.042 g, 15 mmole) in 20 ml of dry THF was added dropwise. After stirring at -78° C. for another 1.5 hours, 4 ml of HMPA was added followed immediately by a solution of ethylene oxide (2.99 g, 67.9 mmole) in 10 ml of dry THF. The resulting solution was stirred at -78° C. for 2 hours, treated with 5% hydrochloric acid and warmed up to room temperature, the THF being removed in vacuo. The aqueous solution was saturated with sodium chloride and extracted three times with ethyl ether. The combined ether extracts were concentrated from 300 to 100 ml and extracted with a 0.5N sodium hydroxide solution. This extract was acidified with 10% hydrochloric acid and extracted three times with ethyl ether. The ether extracts were dried over anhydrous magnesium sulfate and evaporated to a residue. This residue was chromatographed on a silica gel column, eluting successively with dichloromethane-ethyl acetate (9:1 and 1:1), ethyl acetate and dichloromethane-methanol (9:1) to give 750 mg of the title A compound, with consistent spectral data.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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